molecular formula C17H23NO5S2 B2723144 1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448069-52-0

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2723144
CAS RN: 1448069-52-0
M. Wt: 385.49
InChI Key: FEBLSZWODSDGLO-UHFFFAOYSA-N
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Description

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone, also known as CAPE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first isolated from honeybee propolis, a resinous substance collected by bees, and has since been found in various plants, including the Brazilian green propolis.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone represents a class of compounds with a focus on the synthesis and exploration of its chemical properties. Research in this area has demonstrated the potential of azetidinone derivatives in various chemical reactions, highlighting their importance in medicinal chemistry and pharmaceutical research. For instance, the synthesis of substituted azetidinones derived from apremilast dimer showcases the biological and pharmacological potencies of the 2-azetidinones scaffold, emphasizing the significance of sulfonamide rings and their derivatives in medicinal chemistry (Jagannadham et al., 2019). Similarly, research on sulfur-free penicillin derivatives and the preparation of fused oxazoline–azetidinones illuminates the intricate mechanisms and potential pharmaceutical applications of these compounds (Wolfe et al., 1975).

Antimicrobial and Anticancer Activities

The exploration of antimicrobial and anticancer activities of azetidinone derivatives has been a significant area of research, revealing the therapeutic potential of these compounds. For example, the synthesis of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and their evaluation for antioxidant, antifungal, and antibacterial activities demonstrate the broad spectrum of biological activities possessed by sulfonamide derivatives (Kumar & Vijayakumar, 2017). Additionally, the development of novel azetidinone derivatives containing an aryl sulfonyloxy group and their biological evaluation further underscore the potential of these compounds in addressing various microbial infections and diseases (Patel & Desai, 2004).

properties

IUPAC Name

1-[3-(3-cyclohexylsulfonylazetidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-13(19)14-6-5-9-16(10-14)25(22,23)18-11-17(12-18)24(20,21)15-7-3-2-4-8-15/h5-6,9-10,15,17H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLSZWODSDGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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